molecular formula C12H16O3 B13553759 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol

3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13553759
M. Wt: 208.25 g/mol
InChI Key: UHQYTQBQTVTIGS-SNAWJCMRSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O3. It is a derivative of phenylpropanoid, characterized by the presence of an ethoxy and a methoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with propen-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways involved in inflammation, oxidative stress, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethoxy and methoxy groups in 3-(3-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol makes it unique compared to other similar compounds.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O3/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9,13H,3,8H2,1-2H3/b5-4+

InChI Key

UHQYTQBQTVTIGS-SNAWJCMRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/CO)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CCO)OC

Origin of Product

United States

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